Enhanced Aqueous Compatibility vs. Unsubstituted Analog
The presence of the hydroxymethyl group significantly modulates the lipophilicity of the molecule. The LogP of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde is 1.57 [1], compared to the unsubstituted 4-(piperidin-1-yl)benzaldehyde which has a higher LogP of 2.38 [2]. This reduction in LogP by 0.81 units indicates increased hydrophilicity, which can translate to improved aqueous solubility and different membrane permeability characteristics in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.57 (calculated) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)benzaldehyde: LogP = 2.38 (calculated) |
| Quantified Difference | ΔLogP = -0.81 (target is more hydrophilic) |
| Conditions | Computational prediction (ACD/Labs or similar) |
Why This Matters
The lower LogP value indicates better compatibility with aqueous reaction media and potentially reduced non-specific binding in biological assays, guiding selection for medicinal chemistry campaigns requiring balanced lipophilicity.
- [1] Chembase. 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde. LogP = 1.5724523. https://en.chembase.cn/ (accessed 2026-04-15). View Source
- [2] Chembase. 4-(Piperidin-1-yl)benzaldehyde. LogP = 2.38. https://www.chembase.cn/ (accessed 2026-04-15). View Source
